6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one

Wee1 kinase inhibition pyrazolopyrimidinone synthesis adavosertib intermediate

Medicinal chemistry teams require a reliable, versatile building block for Wee1 inhibitor synthesis to avoid batch-to-batch variability. This 6-methylthio derivative solves that by enabling modular functionalization: - Documented intermediate in adavosertib synthesis; compatible with published Buchwald-Hartwig C-N coupling protocols. - Methylthio group serves as a handle for oxidation (sulfoxide/sulfone) or nucleophilic displacement, enabling systematic SAR. - 97% purity with batch-specific NMR/HPLC QC ensures reproducible library generation and impurity profiling.

Molecular Formula C6H6N4OS
Molecular Weight 182.201
CAS No. 100047-42-5
Cat. No. B595602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one
CAS100047-42-5
Molecular FormulaC6H6N4OS
Molecular Weight182.201
Structural Identifiers
SMILESCSC1=NC=C2C(=N1)NNC2=O
InChIInChI=1S/C6H6N4OS/c1-12-6-7-2-3-4(8-6)9-10-5(3)11/h2H,1H3,(H2,7,8,9,10,11)
InChIKeyAERITGXHLJUXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one: Kinase-Targeted Drug Discovery Scaffold


6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one (CAS 100047-42-5) is a heterocyclic building block featuring a pyrazolo[3,4-d]pyrimidine core with a methylthio substituent at the 6-position . This compound belongs to the pyrazolopyrimidinone class, which is widely explored for kinase inhibition, particularly against Wee1, CDK2, and Src family kinases [1]. It serves as a critical intermediate in the synthesis of the clinical-phase Wee1 inhibitor adavosertib (AZD1775/MK-1775) and numerous other bioactive molecules, making it a high-value procurement target for medicinal chemistry programs .

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one: Unmatched by Generic Pyrazolopyrimidinones


Simple substitution of the 6-methylthio group with hydrogen, hydroxy, or other alkylthio substituents fundamentally alters the compound's synthetic utility and biological profile. The methylthio moiety serves as both a reactivity handle for late-stage functionalization via oxidation or nucleophilic displacement, and as a critical binding element in kinase ATP pockets [1]. The unsubstituted 1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (MW 136.11) lacks this versatile handle, while bulkier alkylthio analogs introduce steric clashes that reduce binding affinity. Procuring the precise methylthio derivative ensures reproducible synthetic routes and consistent biological activity, particularly in Wee1 inhibitor programs where this compound is a documented intermediate [2].

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one: Quantitative Evidence vs Closest Analogs


Synthetic Intermediate for Adavosertib vs Unsubstituted Core

The 6-methylthio derivative is a documented late-stage intermediate in the published synthesis of adavosertib (AZD1775/MK-1775), a clinical Wee1 inhibitor with IC50 = 5.2 nM . The unsubstituted core (1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, CAS unlisted) cannot be used for this synthesis because the C6 methylthio group directs regioselective alkylation at N2 and facilitates subsequent C6 amination steps. In patent US10766902, the 6-methylthio-3-oxo core appears as a generic scaffold for Wee1-inhibiting pyrazolopyrimidinone compounds, demonstrating its unique synthetic necessity [1].

Wee1 kinase inhibition pyrazolopyrimidinone synthesis adavosertib intermediate

Oxidation-Driven Diversification vs Unsubstituted Core

The 6-methylthio group can be oxidized to the corresponding sulfoxide or sulfone, creating hydrogen-bond acceptor sites that are absent in the unsubstituted core [1]. This oxidation modulates both electronic properties and kinase binding. In comparable pyrazolo[3,4-d]pyrimidine series, oxidation of the methylthio to methylsulfonyl shifts CDK2 IC50 values from micromolar to sub-micromolar range (representative compound IC50: 0.8 µM vs. 8.3 µM for methylthio precursor). The unsubstituted analog at C6 lacks this tunability completely [2].

synthetic diversification sulfoxide/sulfone chemistry pyrazolopyrimidine functionalization

Batch-Specific QC Documentation vs Uncharacterized Alternatives

Commercially sourced 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one (CAS 100047-42-5) is supplied with batch-specific QC documentation including NMR, HPLC, and GC analyses, with a standard purity specification of 97% . In contrast, generic 1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is commonly listed at 95% purity without batch-specific certificates. This 2% purity difference at the building-block stage propagates to significantly lower yields and more complex purification in multi-step syntheses. For a 5-step linear synthesis, a 97% starting material purity vs. 95% corresponds to ~86% vs. ~77% theoretical overall yield.

quality control purity specification procurement reproducibility

Lipophilicity Advantage for Cell Permeability vs Unsubstituted Core

The methylthio substituent increases molecular weight from 136.11 (unsubstituted core) to 182.20 g/mol and introduces sulfur-mediated lipophilicity . In kinase inhibitor design, a calculated logP shift of approximately +0.8 to +1.2 units is expected from the methylthio group, which falls within the favorable range for passive membrane permeability (logP 1–4). The unsubstituted pyrazolo[3,4-d]pyrimidin-3-one (CLogP ~ −0.2) resides below the optimal permeability window, potentially requiring additional formulation or prodrug strategies for cellular assays [1].

drug-likeness lipophilicity cell permeability

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one: Research & Industrial Applications


Wee1 Inhibitor Lead Optimization & Adavosertib Analog Synthesis

As the documented late-stage intermediate in adavosertib synthesis, this compound is essential for medicinal chemistry teams developing next-generation Wee1 inhibitors. The methylthio group at C6 is retained until the final C–N coupling step, enabling parallel library synthesis at the C6 position via Buchwald-Hartwig amination. Procuring this specific building block ensures compatibility with published synthetic routes [1][2].

Kinase Inhibitor SAR via C6 Oxidation State Modulation

For programs targeting CDK2, Src, or IGF-IR kinases, the methylthio compound serves as a versatile starting point for systematic SAR. Oxidation to sulfoxide or sulfone introduces tunable hydrogen-bond acceptor motifs, while nucleophilic displacement enables introduction of diverse amines. This modular strategy is documented to improve CDK2 potency by approximately 10-fold upon oxidation [1].

Diversity-Oriented Synthesis of Pyrazolopyrimidinone Libraries

The compound's balanced reactivity profile—stable under basic conditions yet amenable to S-alkylation, oxidation, and nucleophilic aromatic substitution—makes it ideal for diversity-oriented synthesis (DOS). Microwave-assisted protocols using this scaffold have been validated for rapid library generation [1]. The documented 97% purity with batch QC ensures reproducible library quality.

Reference Standard for Analytical Method Development & Metabolite Identification

Given its role as an intermediate in adavosertib synthesis, this compound serves as a critical reference standard for HPLC method development, impurity profiling, and forced degradation studies in ANDA and 505(b)(2) filings. Its batch-specific NMR, HPLC, and GC certificates provide traceable analytical benchmarks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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